3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxyphenylpropanoic acid, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols with a catalyst such as palladium on carbon.
Major Products
Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: 3-(5-Amino-2-methoxyphenyl)-2-hydroxypropanoic acid or 3-(5-Thiol-2-methoxyphenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)propanoic acid: Lacks the hydroxy group, which can affect its reactivity and biological activity.
3-(5-Bromo-2-hydroxyphenyl)-2-hydroxypropanoic acid: Contains an additional hydroxy group, which can enhance its hydrogen bonding capabilities.
3-(5-Methoxyphenyl)-2-hydroxypropanoic acid: Lacks the bromine atom, which can influence its chemical and biological properties.
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its bromine atom, methoxy group, and hydroxypropanoic acid moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H11BrO4 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChI Key |
MENKQETWILLYHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)O |
Origin of Product |
United States |
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